molecular formula C6H10CaO8 B13736254 L-Glyceric acid hemicalcium salt 1-hydrate

L-Glyceric acid hemicalcium salt 1-hydrate

Cat. No.: B13736254
M. Wt: 250.22 g/mol
InChI Key: VPWAVWZPVGDNMN-CEOVSRFSSA-L
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Description

. It is a calcium salt of L-glyceric acid and is commonly used in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glyceric acid hemicalcium salt 1-hydrate can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and gradually adding calcium hydroxide under controlled conditions to form the hemicalcium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glyceric acid hemicalcium salt 1-hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include glyceric acid derivatives, polyols, and substituted glyceric acids .

Scientific Research Applications

L-Glyceric acid hemicalcium salt 1-hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Glyceric acid hemicalcium salt 1-hydrate involves its participation in metabolic pathways. It acts as an intermediate in glycolysis, where it is converted into pyruvate through a series of enzymatic reactions. The compound interacts with various enzymes and molecular targets, facilitating the conversion of glucose into energy .

Comparison with Similar Compounds

Similar Compounds

  • DL-Glyceric acid hemicalcium salt
  • D-Glyceric acid calcium salt dihydrate
  • L-Glyceric acid sodium salt

Uniqueness

L-Glyceric acid hemicalcium salt 1-hydrate is unique due to its specific stereochemistry and hydration state. Unlike its DL and D counterparts, the L form is optically active and participates in specific biochemical pathways. Its hemicalcium salt form provides stability and solubility advantages over other salts .

Properties

Molecular Formula

C6H10CaO8

Molecular Weight

250.22 g/mol

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate

InChI

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1

InChI Key

VPWAVWZPVGDNMN-CEOVSRFSSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2]

Origin of Product

United States

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